Arginyl-isoleucyl-tyrosine

vasorelaxation PGI2-IP receptor CCK1 receptor

Arginyl-isoleucyl-tyrosine (CAS 233673-40-0; synonym: RIY, rapakinin) is a bioactive tripeptide (H-Arg-Ile-Tyr-OH, C₂₁H₃₄N₆O₅, MW 450.5 g/mol) originally isolated from the subtilisin digest of rapeseed (Brassica napus) napin protein. It belongs to the class of food-protein-derived angiotensin I-converting enzyme (ACE) inhibitory peptides, but is distinguished by a dual pharmacodynamic profile combining moderate ACE inhibition (IC₅₀ 28 μM) with potent endothelium-dependent vasorelaxation (EC₅₀ 5.1 μM in SHR mesenteric artery).

Molecular Formula C21H34N6O5
Molecular Weight 450.5 g/mol
CAS No. 233673-40-0
Cat. No. B14239103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArginyl-isoleucyl-tyrosine
CAS233673-40-0
Molecular FormulaC21H34N6O5
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C21H34N6O5/c1-3-12(2)17(27-18(29)15(22)5-4-10-25-21(23)24)19(30)26-16(20(31)32)11-13-6-8-14(28)9-7-13/h6-9,12,15-17,28H,3-5,10-11,22H2,1-2H3,(H,26,30)(H,27,29)(H,31,32)(H4,23,24,25)/t12-,15-,16-,17-/m0/s1
InChIKeyFNXCAFKDGBROCU-STECZYCISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arginyl-Isoleucyl-Tyrosine (RIY/Rapakinin) Procurement Guide: Core Identity, Source, and Pharmacological Class


Arginyl-isoleucyl-tyrosine (CAS 233673-40-0; synonym: RIY, rapakinin) is a bioactive tripeptide (H-Arg-Ile-Tyr-OH, C₂₁H₃₄N₆O₅, MW 450.5 g/mol) originally isolated from the subtilisin digest of rapeseed (Brassica napus) napin protein [1]. It belongs to the class of food-protein-derived angiotensin I-converting enzyme (ACE) inhibitory peptides, but is distinguished by a dual pharmacodynamic profile combining moderate ACE inhibition (IC₅₀ 28 μM) with potent endothelium-dependent vasorelaxation (EC₅₀ 5.1 μM in SHR mesenteric artery) [2]. Unlike typical ACE-inhibitory peptides, RIY also exerts cholecystokinin (CCK)-mediated anorexigenic and gastric-emptying-delaying effects, and exhibits chymase inhibitory activity [3].

Why Generic ACE-Inhibitory Peptides Cannot Substitute for Arginyl-Isoleucyl-Tyrosine: Mechanistic and Temporal Differentiation


RIY cannot be functionally replaced by co-isolated rapeseed peptides (IY, VW, VWIS) or by other food-derived ACE inhibitors, because its antihypertensive efficacy is only partially attributable to ACE inhibition. The compound's vasorelaxation is mediated through a prostaglandin I₂ (PGI₂)-IP receptor → CCK-CCK₁ receptor cascade that is mechanistically independent of the bradykinin-NO pathway used by conventional ACE inhibitors [1]. Consequently, RIY retains efficacy in aged spontaneously hypertensive rats (30-week-old SHR) where standard ACE-inhibitory peptides lose effectiveness, and its blood-pressure-lowering effect peaks at 4 hours post-dose versus 2 hours for IY, VW, and VWIS [2]. Simply selecting a peptide with a lower ACE IC₅₀ (e.g., IY at 3.7 μM or VW at 1.6 μM) would forfeit these temporally and mechanistically distinct therapeutic properties.

Arginyl-Isoleucyl-Tyrosine (RIY) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Vasorelaxation via a Non-Bradykinin, Non-NO Pathway: RIY vs. Conventional ACE Inhibitors

RIY (rapakinin) exhibits endothelium-dependent vasorelaxation with an EC₅₀ of 5.1 μM in the mesenteric artery of spontaneously hypertensive rats (SHRs). Critically, this vasorelaxation is NOT mediated through the bradykinin B₂ receptor or nitric oxide (NO) synthase pathway utilized by conventional ACE inhibitors. At 10 μM, RIY-induced vasorelaxation was blocked insignificantly by the bradykinin B₂ antagonist HOE140 and by the NO synthase inhibitor L-NAME, but was significantly blocked by the cyclooxygenase inhibitor indomethacin and the IP receptor antagonist CAY10441 [1]. By contrast, classical ACE inhibitors (e.g., captopril, enalapril) induce vasorelaxation predominantly by elevating endogenous bradykinin levels and downstream NO production [1]. This mechanistic divergence means RIY can produce vasorelaxation in pathological states where the bradykinin-NO axis is compromised.

vasorelaxation PGI2-IP receptor CCK1 receptor mesenteric artery endothelium-dependent

Sustained Antihypertensive Efficacy in Aged Hypertensive Rats: RIY vs. IY, VW, and VWIS

In the 2003 Marczak et al. study, all four rapeseed-derived peptides (IY, RIY, VW, VWIS) lowered blood pressure in SHRs after oral administration (single dose 7.5 mg/kg for RIY). However, the maximum antihypertensive effect of RIY occurred at 4 hours post-administration, whereas the maximum effect of IY, VW, and VWIS all occurred at 2 hours [1]. More critically, RIY alone retained antihypertensive efficacy in 30-week-old SHRs—an age at which food-protein-derived ACE-inhibitory peptides generally lose effectiveness. The Japanese KAKENHI report confirms that RIY at 5.8 mg/kg p.o. produced significant blood pressure reduction in SHRs at 2–4 hours post-dose and remained effective in 30-week-old animals, whereas typical ACE-inhibitory peptides fail beyond 25 weeks of age [2].

aged SHR 30-week-old ACE inhibitor resistance antihypertensive duration oral administration

First Food-Protein-Derived Orally Active Anorexigenic Peptide: CCK-Mediated Food Intake and Gastric Emptying Suppression

RIY is the first food-protein-derived low-molecular-weight peptide demonstrated to suppress food intake after oral administration. In fasted ddY male mice, RIY dose-dependently decreased food intake at 150 mg/kg p.o., an effect abolished by the CCK₁ receptor antagonist lorglumide. RIY also decreased gastric emptying rate at 150 mg/kg p.o., again blocked by lorglumide. Since RIY showed no direct affinity for the CCK₁ receptor, the mechanism was attributed to endogenous CCK release stimulation [1]. The KAKENHI report further documents anorexigenic effects at lower doses of 30–50 mg/kg p.o. in mice [2]. No other rapeseed-derived ACE-inhibitory peptide (IY, VW, VWIS) has been reported to possess this anorexigenic property, making it a unique dual-purpose compound for metabolic syndrome research.

anorexigenic food intake gastric emptying CCK release oral bioavailability

Renoprotective Chymase Inhibition and Glomerulosclerosis Reduction: RIY vs. VWIS and Chymostatin in Chronic SHR Model

In a 2021 study by Baranowska et al., RIY, VWIS, and chymostatin were evaluated for chymase inhibition in a chronic 2-week intravenous administration model in SHRs at two ages (6-week-old young and 16-week-old adult). Only RIY exhibited beneficial blood-pressure-lowering effects in the established phase of hypertension: systolic blood pressure (SBP) decreased from 165 ± 10 to 157 ± 7 mmHg in adult SHRs, accompanied by significantly increased urinary nitric oxide metabolite excretion. Neither VWIS (at a higher dose of 12.5 mg/kg/day vs. 7.5 mg/kg/day for RIY) nor chymostatin (2 mg/kg/day) produced significant SBP reduction in adult SHRs [1]. Furthermore, the glomerulosclerosis index (GSI) was significantly lower after RIY treatment compared to the saline control group in young rats (0.29 ± 0.05 vs. 0.48 ± 0.04; p < 0.05), with a similar trend in adult rats [1]. This represents the first demonstration that a rapeseed-derived peptide can simultaneously lower blood pressure and reduce renal fibrotic damage via chymase inhibition.

chymase inhibition glomerulosclerosis renal protection chronic administration established hypertension

ACE Substrate-Type Inhibitor: IC₅₀ Improvement upon Pre-Incubation (RIY vs. True Inhibitors IY and VW)

ACE inhibitory peptides are classified into three groups: true inhibitors (IC₅₀ unchanged by pre-incubation with ACE), substrate-type inhibitors (IC₅₀ decreases after pre-incubation), and pro-drug-type inhibitors (IC₅₀ dramatically decreases). RIY belongs to the substrate-type category: its IC₅₀ decreases by a factor of 1.4× from 28 μM to 20 μM following pre-incubation with ACE, with only a small amount of RIY converted to IY [1]. In contrast, IY (IC₅₀ 3.7 μM) and VW (IC₅₀ 1.6 μM) are true inhibitors whose activity is unchanged by pre-incubation [2]. This property means that RIY's ACE inhibitory potency is partially sustained or even modestly enhanced upon contact with the target enzyme, whereas true inhibitors may be subject to clearance or degradation without this functional resilience.

substrate-type inhibitor pre-incubation ACE IC50 shift pro-drug-like

Multi-Target Pharmacological Profile: ACE Inhibition, Vasorelaxation, CCK Release, and Anti-Opioid Activity in a Single Tripeptide

RIY possesses a polypharmacological profile spanning at least four distinct biological activities within a single tripeptide sequence: (1) ACE inhibition (IC₅₀ 28 μM), (2) PGI₂-IP → CCK₁ receptor-mediated vasorelaxation (EC₅₀ 5.1 μM), (3) CCK release-mediated anorexigenic and gastric-emptying-delaying activity, and (4) anti-opioid activity via the PGI₂-IP → CCK₂ receptor pathway. The anti-opioid activity was demonstrated by intracerebroventricular administration of RIY, which inhibited morphine-induced analgesia in the mouse tail-pinch test; this effect was blocked by the CCK₂ receptor antagonist LY225910 and the IP receptor antagonist CAY10441 [1]. No other rapeseed-derived peptide (IY, VW, VWIS) has been shown to possess anti-opioid activity, and no single food-derived peptide of comparable size matches this breadth of validated targets.

multi-target anti-opioid CCK2 receptor IP receptor polypharmacology

Optimal Research and Procurement Scenarios for Arginyl-Isoleucyl-Tyrosine (RIY/Rapakinin)


Hypertension Research in Aged or ACE-Inhibitor-Resistant Animal Models

RIY is the preferred choice for hypertension studies employing aged SHRs (≥30 weeks) or models where the renin-angiotensin system is supplemented by chymase-dependent Ang II generation. Its 4-hour duration of action and retained efficacy in aged animals where IY, VW, and VWIS lose effectiveness make it indispensable for chronic hypertension protocols [1]. The chymase inhibitory activity and ~8 mmHg SBP reduction demonstrated in the 2021 Baranowska et al. chronic infusion study further support its use in established hypertension models where conventional ACE inhibitors provide incomplete blood pressure control [2].

Metabolic Syndrome and Gut-Brain Axis Research Requiring Dual Antihypertensive and Anorexigenic Activity

As the first food-protein-derived peptide with orally active anorexigenic properties, RIY is uniquely suited for studies investigating the intersection of hypertension, obesity, and appetite regulation. The CCK-release-dependent mechanism (blocked by lorglumide) provides a validated pharmacological pathway for probing gut-brain communication [1]. Researchers investigating combinations of metabolic phenotypes should select RIY over IY, VW, or VWIS, which lack any documented effects on food intake or gastric emptying [2].

Vascular Pharmacology: Prostaglandin-IP and CCK Receptor Pathway Studies Independent of NO

RIY is the tool compound of choice for investigating endothelium-dependent vasorelaxation that operates through the PGI₂-IP → CCK-CCK₁ signaling axis rather than the canonical bradykinin-NO pathway. Its vasorelaxation (EC₅₀ 5.1 μM) is resistant to HOE140 and L-NAME but sensitive to indomethacin and CAY10441, enabling clean pharmacological dissection of IP-receptor-dependent vascular responses [1]. Alternative vasorelaxant peptides such as IHRF (EC₅₀ 0.57 μM) may be more potent, but operate through different mechanisms that do not provide the same IP/CCK pathway selectivity [2].

Renal Fibrosis and Chymase-Dependent Organ Damage Studies

For research on hypertensive renal damage and chymase-mediated fibrosis, RIY is the only rapeseed-derived peptide with documented renoprotective effects. The ~40% reduction in glomerulosclerosis index (0.29 vs. 0.48 in saline controls, p < 0.05) observed in young SHRs, combined with the trend toward GSI reduction in adult animals, positions RIY as a lead compound for investigating chymase inhibition as a renoprotective strategy [1]. VWIS, despite sharing the rapeseed origin and chymase-inhibitory activity, did not produce significant SBP reduction or equivalent renoprotection in the same study, reinforcing RIY's unique profile [1].

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